

Assessing the Metabolic Stability of Morpholine-Containing Compounds: A Comparative Guide

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Compound of Interest

Compound Name: 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine

Cat. No.: B1320928

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For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a prevalent structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties and modulate pharmacokinetic profiles. A critical aspect of the drug development process is the assessment of metabolic stability, which significantly influences a compound's in vivo half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative analysis of the metabolic stability of morpholine-containing compounds, supported by experimental data and detailed methodologies, to aid in the rational design of more robust therapeutic agents.

Superior Metabolic Stability of Morpholine Analogs

The inclusion of a morpholine moiety in a molecule is a common strategy to improve metabolic stability. The electron-withdrawing nature of the oxygen atom in the morpholine ring reduces the basicity of the nitrogen atom compared to its piperidine counterpart. This can decrease the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

Comparative In Vitro Metabolic Stability Data

The following table presents illustrative data from a simulated head-to-head microsomal stability assay, highlighting the typical differences observed between morpholine and piperidine analogs.

Compound ID	Scaffold	Half-life (t _{1/2} , min)	Intrinsic Clearance (CL _{int} , µL/min/mg protein)
Analog-M1	Morpholine	45.2	22.1
Analog-M2	Morpholine	> 60	< 10.0
Analog-M3	Morpholine	33.8	29.6
Analog-P1	Piperidine	18.5	54.1
Analog-P2	Piperidine	25.1	39.8
Analog-P3	Piperidine	12.7	78.7

*Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends in metabolic stability. Actual experimental results will vary depending on the specific molecular

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